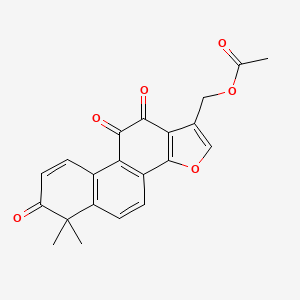
N-Acetyllactosamine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyllactosamine-d3 is a deuterated form of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in the study of glycosylation processes and is often used as a building block in the synthesis of more complex glycoconjugates. The deuterium labeling (d3) allows for detailed structural and metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: N-Acetyllactosamine-d3 can be synthesized through enzymatic methods involving glycosyltransferases. One common approach involves the use of β1,4-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase to catalyze the formation of the disaccharide from lactose and N-acetylglucosamine . The reaction conditions typically include a buffered aqueous solution with specific pH and temperature settings optimized for enzyme activity.
Industrial Production Methods: For large-scale production, methods have been developed to avoid the use of column chromatography, allowing for the preparation of multigram quantities of N-Acetyllactosamine derivatives . These methods often involve transglycosylation reactions using lactose and N-acetylglucosamine as starting materials, with the reaction being carried out in a controlled environment to ensure high yield and purity.
化学反应分析
Types of Reactions: N-Acetyllactosamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be catalyzed by galactose oxidase, leading to the formation of aldehyde derivatives . Reduction reactions may involve the use of reducing agents to convert aldehydes back to alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include galactose oxidase for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction conditions.
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, which can be further modified to create more complex glycoconjugates. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .
科学研究应用
N-Acetyllactosamine-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex glycoconjugates. In biology, it serves as a ligand for lectins and is involved in various biological recognition events . In medicine, it is used in the study of glycosylation processes and the development of glycan-based therapeutics. In industry, it is used in the production of glycosylated proteins and other biopharmaceuticals .
作用机制
The mechanism by which N-Acetyllactosamine-d3 exerts its effects involves its role as a glycan epitope. It acts as a binding ligand for lectins, which are proteins that recognize specific carbohydrate structures. This interaction is crucial for various biological processes, including cell-cell communication, immune response, and pathogen recognition . The molecular targets involved include galectins and other carbohydrate-binding proteins, which mediate the biological effects of this compound .
相似化合物的比较
N-Acetyllactosamine-d3 is similar to other disaccharides such as lactose and N-acetyllactosamine. its deuterium labeling makes it unique for use in detailed structural and metabolic studies. Similar compounds include poly-N-acetyllactosamine, which is a polymer of N-Acetyllactosamine units and serves as a ligand for galectins . Another similar compound is N,N-diacetyllactosamine, which has additional acetyl groups and is used in similar biological applications .
By understanding the unique properties and applications of this compound, researchers can leverage this compound for various scientific and industrial purposes, contributing to advancements in glycoscience and related fields.
属性
分子式 |
C14H25NO11 |
|---|---|
分子量 |
386.37 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1D3 |
InChI 键 |
HESSGHHCXGBPAJ-IRQAITDLSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
规范 SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)




![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)


